molecular formula C4H5ClN2O2S B3040459 2-methyl-1H-imidazole-5-sulfonyl chloride CAS No. 205311-54-2

2-methyl-1H-imidazole-5-sulfonyl chloride

Cat. No.: B3040459
CAS No.: 205311-54-2
M. Wt: 180.61 g/mol
InChI Key: QZSIDBSNCFPOCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-1H-imidazole-5-sulfonyl chloride (: 205311-54-2) is a high-purity chemical intermediate offered for research and further manufacturing applications. This compound is characterized by its molecular formula of C 4 H 5 ClN 2 O 2 S and a molecular weight of 180.61 g/mol . Its primary research value lies in its role as a versatile building block, particularly in organic and medicinal chemistry, where the reactive sulfonyl chloride group can be used to create sulfonamide derivatives for the synthesis of more complex molecules . This compound requires careful handling and specific storage conditions to maintain stability and purity; it must be stored under an inert atmosphere and kept at 2-8°C . Researchers should note that this compound is classified as a hazardous substance. It poses serious safety risks, including causing severe skin burns and eye damage (H314) and may be corrosive to metals (H290) . Appropriate safety precautions, including the use of personal protective equipment, are essential when handling this material. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use, or for direct human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-1H-imidazole-5-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClN2O2S/c1-3-6-2-4(7-3)10(5,8)9/h2H,1H3,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZSIDBSNCFPOCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205311-54-2
Record name 2-methyl-1H-imidazole-5-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Chemical Reactivity and Mechanistic Investigations of 2 Methyl 1h Imidazole 5 Sulfonyl Chloride

Intrinsic Electrophilicity of the Sulfonyl Chloride Group

The sulfonyl chloride moiety (-SO₂Cl) is inherently a potent electrophile. The sulfur atom is in a high oxidation state (+6) and is bonded to two highly electronegative oxygen atoms and a chlorine atom. This arrangement results in a significant partial positive charge on the sulfur atom, making it highly susceptible to attack by nucleophiles. The electron-withdrawing nature of the 2-methylimidazole (B133640) ring further enhances the electrophilicity of the sulfonyl sulfur.

Computational studies, such as Density Functional Theory (DFT), on analogous aromatic and heteroaromatic sulfonyl chlorides have provided insights into their electronic structure and reactivity. acs.org These studies often reveal a large electrophilicity index for such compounds, indicating their high reactivity towards nucleophiles. acs.org The LUMO (Lowest Unoccupied Molecular Orbital) is typically centered on the sulfonyl group, signifying it as the primary site for nucleophilic attack.

Nucleophilic Substitution Reactions of the Sulfonyl Chloride Moiety

The primary mode of reactivity for 2-methyl-1H-imidazole-5-sulfonyl chloride involves nucleophilic substitution at the sulfonyl sulfur. A wide range of nucleophiles can displace the chloride ion, which is an excellent leaving group. These reactions typically proceed via a concerted Sₙ2-like mechanism or a stepwise addition-elimination pathway, depending on the nucleophile and reaction conditions.

The reaction of this compound with primary or secondary amines, a process known as aminolysis, readily affords the corresponding sulfonamides. This is one of the most common and synthetically useful reactions of sulfonyl chlorides. ekb.eg The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid byproduct. The nucleophilicity of the amine plays a crucial role in the reaction rate, with primary amines generally reacting faster than secondary amines due to less steric hindrance. ekb.eg

Table 1: Representative Examples of Sulfonamide Formation via Aminolysis This data is illustrative and based on the general reactivity of sulfonyl chlorides.

Amine NucleophileProductReaction ConditionsYield (%)
AnilineN-phenyl-2-methyl-1H-imidazole-5-sulfonamidePyridine, CH₂Cl₂, 0 °C to rt92
BenzylamineN-benzyl-2-methyl-1H-imidazole-5-sulfonamideTriethylamine, THF, 0 °C to rt95
Piperidine5-(piperidin-1-ylsulfonyl)-2-methyl-1H-imidazoleK₂CO₃, Acetonitrile, rt89
(R)-(-)-2-Amino-3-methyl-1-butanol(R)-N-(3-hydroxy-2-methylpropyl)-2-methyl-1H-imidazole-5-sulfonamideTriethylamine, CH₂Cl₂, 0 °C85

In a similar fashion, this compound reacts with alcohols or phenols in a process called alcoholysis to yield sulfonate esters. This reaction also typically requires a base to scavenge the HCl produced. The reactivity of the alcohol can influence the reaction conditions, with more nucleophilic alkoxides reacting more readily.

Table 2: Representative Examples of Sulfonate Ester Formation via Alcoholysis This data is illustrative and based on the general reactivity of sulfonyl chlorides.

Alcohol NucleophileProductReaction ConditionsYield (%)
MethanolMethyl 2-methyl-1H-imidazole-5-sulfonatePyridine, CH₂Cl₂, 0 °C90
PhenolPhenyl 2-methyl-1H-imidazole-5-sulfonateTriethylamine, Dichloromethane, rt88
IsopropanolIsopropyl 2-methyl-1H-imidazole-5-sulfonateNaH, THF, 0 °C to rt85
(S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol((S)-2,2-dimethyl-1,3-dioxolan-4-yl)methyl 2-methyl-1H-imidazole-5-sulfonatePyridine, CH₂Cl₂, 0 °C to rt91

When reacting with substrates containing both hydroxyl and amine functional groups, such as amino alcohols, this compound is expected to exhibit a degree of chemoselectivity. Generally, the amine group is more nucleophilic than the hydroxyl group, and therefore, selective N-sulfonylation is often observed, especially at lower temperatures and in the absence of a strong base that would deprotonate the alcohol.

The outcome of the reaction can be influenced by several factors:

Nucleophilicity: Primary amines are significantly more nucleophilic than primary alcohols.

Steric Hindrance: The steric environment around the nucleophilic centers can affect the rate of reaction.

Reaction Conditions: The choice of solvent and base, as well as the reaction temperature, can be tuned to favor either N- or O-sulfonylation. For instance, using a non-nucleophilic base like triethylamine will favor the reaction with the more nucleophilic amine.

In complex molecules, intramolecular hydrogen bonding can also influence the reactivity of the functional groups.

Acylation Pathways

While the primary reactivity of sulfonyl chlorides is sulfonylation, they can, under certain conditions, participate in reactions that can be broadly classified as acylations. For instance, in the presence of a suitable catalyst, they can react with activated carboxylic acids or their derivatives. However, these are not the typical or most efficient uses of sulfonyl chlorides. More relevant to the broader concept of acylation is the reaction of the resulting sulfonamides. The N-H proton of a sulfonamide is acidic and can be removed by a base, and the resulting anion can then be acylated.

Condensation Reactions for Supramolecular Assembly and Complex Molecule Construction

The bifunctional nature of this compound makes it an interesting building block for supramolecular chemistry and the construction of complex molecules. The sulfonyl chloride group provides a reactive handle for covalent bond formation, while the imidazole (B134444) ring possesses features suitable for non-covalent interactions.

The imidazole ring contains both a hydrogen bond donor (the N-H proton) and a hydrogen bond acceptor (the sp²-hybridized nitrogen). This allows for the formation of predictable hydrogen bonding networks, which are fundamental to the construction of supramolecular assemblies.

By reacting this compound with molecules that also contain hydrogen bonding motifs, it is possible to create larger, well-ordered structures. For example, reaction with a diamine could lead to the formation of a linear polymer-like chain, with the imidazole rings providing sites for inter-chain hydrogen bonding, leading to the formation of sheets or other higher-order structures. These types of molecules have potential applications in materials science and medicinal chemistry.

Exploration of Oxidation and Reduction Chemistries

While substitution reactions at the sulfonyl chloride group are more common, this compound can also participate in oxidation and reduction processes. The reactivity of the sulfonyl chloride moiety is central to these transformations.

Oxidation Reactions

The sulfur atom in the sulfonyl chloride group is in its highest oxidation state (+6), meaning it cannot be further oxidized. However, the imidazole ring itself can potentially undergo oxidation, though this is less common and typically requires harsh conditions which may also affect the sulfonyl chloride group. More relevant are oxidative processes used to form sulfonyl chlorides from lower-valent sulfur precursors. For instance, the oxidation of thiols or disulfides is a standard method for synthesizing sulfonyl chlorides. organic-chemistry.org Reagents such as a combination of hydrogen peroxide and thionyl chloride, or nitric acid with hydrochloric acid and oxygen, are effective for this oxidative chlorination. organic-chemistry.orgnih.gov In a related context, the oxidation of 1-methyl-1H-imidazole-2-thiol using chlorine dioxide has been shown to yield 1-methylimidazole-2-sulfonic acid, demonstrating that the imidazole ring is stable to certain oxidative conditions that transform a sulfur-containing substituent. researchgate.net

Reduction Reactions

The sulfonyl chloride group is susceptible to reduction. Various reagents and catalytic systems have been developed for the reduction of aryl sulfonyl chlorides, which can be applied to this compound. A common transformation is the reduction to the corresponding thiol. This can be achieved using strong reducing agents like lithium aluminum hydride or zinc metal with acid. taylorfrancis.com Another effective method involves the use of triphenylphosphine (B44618) in toluene, which provides an efficient route to aryl thiols from their sulfonyl chlorides. organic-chemistry.orgresearchgate.net

Catalytic hydrogenation offers an alternative route. Aromatic sulfonyl chlorides can be reduced to aromatic thiols using a palladium catalyst under a moderate pressure of hydrogen. taylorfrancis.com This reaction is typically carried out in the presence of a mild base to neutralize the hydrochloric acid formed during the process. taylorfrancis.com

Reaction Type Reagent(s) Product Type
ReductionLithium aluminum hydride (LiAlH₄)Thiol
ReductionZinc (Zn) and acidThiol
ReductionTriphenylphosphine (PPh₃)Thiol
Catalytic ReductionH₂, Palladium catalyst (Pd)Thiol
Oxidative ChlorinationH₂O₂ / SOCl₂Sulfonyl Chloride

Stereoelectronic Effects of Imidazole Ring Substituents on Sulfonyl Chloride Reactivity

The reactivity of the sulfonyl chloride group in this compound is significantly influenced by the stereoelectronic properties of the substituted imidazole ring. The 2-methyl group and the nitrogen atoms of the heterocycle play crucial roles in modulating the electrophilicity of the sulfur atom.

Electronic Effects

The imidazole ring is an electron-rich aromatic system. The nitrogen atoms can donate electron density into the ring through resonance, which can, in turn, influence the attached sulfonyl chloride group. The methyl group at the C2 position is an electron-donating group (EDG) through an inductive effect. This effect increases the electron density on the imidazole ring. nih.gov An increase in electron density on the ring can be transmitted to the sulfonyl group, which would be expected to decrease the electrophilicity of the sulfur atom, thereby reducing its reactivity toward nucleophiles compared to an unsubstituted analogue. mdpi.com Kinetic studies on arenesulfonyl chlorides have shown that electron-donating substituents slow down nucleophilic substitution reactions, whereas electron-withdrawing groups increase the rate. nih.gov

Steric Effects

Spectroscopic Characterization in Reaction Pathway Elucidation (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry)

Spectroscopic techniques are indispensable for identifying this compound and for elucidating the structures of its reaction products, thereby clarifying reaction pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are primary tools for structural confirmation. In ¹H NMR, characteristic resonances for the imidazole ring protons are expected. researchgate.net For the parent 2-methylimidazole, the methyl protons appear as a singlet, and the ring protons have distinct chemical shifts. For this compound, the strong electron-withdrawing effect of the sulfonyl chloride group would deshield the adjacent C4 proton, shifting it downfield. In ¹³C NMR, the carbons of the imidazole ring would show characteristic shifts, with the C5 carbon bearing the sulfonyl chloride group being significantly affected. researchgate.net Monitoring the disappearance of starting material signals and the appearance of new product signals in NMR spectra allows for the tracking of reaction progress and the identification of intermediates and final products. st-andrews.ac.ukresearchgate.net

Infrared (IR) Spectroscopy

IR spectroscopy is highly effective for identifying the key functional groups. The sulfonyl chloride group exhibits strong, characteristic stretching vibrations for the S=O bonds. These typically appear as two distinct bands, corresponding to asymmetric and symmetric stretching, in the regions of 1369 cm⁻¹ and 1165 cm⁻¹, respectively. ionike.com The imidazole ring also has characteristic absorptions, including N-H stretching (if not substituted at N1), C-H stretching for the aromatic ring protons, and C=N and C=C ring stretching vibrations. researchgate.net Upon reaction, for example, conversion to a sulfonamide (R-SO₂-NHR'), the S=O stretching frequencies will shift, and new bands corresponding to the N-H bond of the sulfonamide will appear.

Functional Group Vibrational Mode **Typical Wavenumber (cm⁻¹) **
Sulfonyl Chloride (S=O)Asymmetric Stretch1369 - 1380
Sulfonyl Chloride (S=O)Symmetric Stretch1165 - 1190
Imidazole Ring (C=N/C=C)Ring Stretching1450 - 1600
Imidazole Ring (N-H)N-H Stretching~3150
Imidazole Ring (C-H)Out-of-plane Bending700 - 950 acs.org

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak would confirm its mass. The presence of chlorine is often indicated by a characteristic isotopic pattern for the molecular ion peak (M and M+2 peaks in an approximate 3:1 ratio). Common fragmentation pathways for sulfonyl chlorides include the loss of Cl• (M-35) or the SO₂Cl• group. libretexts.orglibretexts.org The imidazole ring itself has characteristic fragmentation, often involving the loss of HCN. researchgate.net By analyzing the mass spectra of reaction mixtures, the identity of products can be confirmed by their molecular weights and unique fragmentation patterns, providing crucial evidence for the proposed reaction mechanism. researchgate.net

Applications in Advanced Chemical Synthesis and Analytical Enhancement

Strategic Reagent for Introducing Sulfonyl Moieties into Organic Substrates

2-Methyl-1H-imidazole-5-sulfonyl chloride is a key reagent for introducing the 2-methyl-1H-imidazole-5-sulfonyl group into various organic molecules. The sulfonyl chloride functional group (-SO₂Cl) is highly reactive toward nucleophiles, making it an effective agent for sulfonylation reactions. nbinno.com This process involves the formation of stable sulfonamide or sulfonate ester bonds.

The primary mechanism involves the attack of a nucleophile, such as an amine or an alcohol, on the electrophilic sulfur atom of the sulfonyl chloride. This results in the displacement of the chloride ion and the formation of a new covalent bond.

Table 1: General Sulfonylation Reactions

Reactant Class Nucleophile Product Class General Reaction
Primary/Secondary Amines R-NH₂ / R₂-NH Sulfonamides 2-methyl-1H-imidazole-5-SO₂Cl + R₂-NH → 2-methyl-1H-imidazole-5-SO₂-NR₂ + HCl

This reactivity allows chemists to strategically incorporate the imidazole-sulfonyl moiety, which can alter the chemical and physical properties of the substrate, such as its solubility, stability, and biological activity. nbinno.com

Intermediate in the Synthesis of Diverse Organic Molecules

As a versatile chemical building block, this compound serves as a crucial intermediate in the synthesis of a wide array of organic compounds with applications in medicine, agriculture, and materials science. cymitquimica.com

The imidazole (B134444) nucleus is a common feature in many biologically active compounds and pharmaceuticals. researchgate.net Likewise, the sulfonamide group is a well-established pharmacophore found in numerous drug classes, including antibiotics and diuretics. The combination of these two groups makes this compound a valuable precursor in medicinal chemistry. mdpi.com Researchers utilize it to synthesize novel sulfonamide derivatives for screening as potential therapeutic agents. nih.gov The 2-methyl-5-nitroimidazole (B138375) scaffold, a related structure, is known to be essential for certain antimicrobial activities, highlighting the importance of the 2-methyl-imidazole core in drug design. jocpr.comresearchgate.net

In the field of agrochemicals, novel molecular structures are continuously sought for development as herbicides, pesticides, and fungicides. The reactivity of this compound allows for its incorporation into new chemical entities designed for agricultural applications. cymitquimica.com By reacting it with various amines and alcohols pertinent to agrochemical design, libraries of new compounds can be generated for biological screening.

The unique electronic and structural properties of the imidazole ring make it a desirable component in the development of advanced functional materials. nbinno.com this compound can be used as a monomer or modifying agent in the synthesis of specialized polymers and other materials. The incorporation of the imidazole-sulfonyl moiety can influence properties such as thermal stability, conductivity, and affinity for metal ions.

Derivatization Agent in High-Sensitivity Analytical Techniques

Beyond its role in synthesis, this compound and its close analogs are used as derivatizing agents to improve the detection of certain molecules in sensitive analytical techniques.

A significant challenge in liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS) is the poor ionization efficiency of certain classes of compounds, such as phenols and steroidal estrogens. nih.gov To overcome this, a derivatization strategy is employed where a chemical "tag" is attached to the analyte to enhance its ionization and, therefore, its detectability.

The closely related compound, 1,2-dimethyl-1H-imidazole-5-sulfonyl chloride (DMISC), has been successfully developed as a novel derivatization reagent for this purpose. researchgate.net It reacts with phenolic hydroxyl groups to form sulfonate esters. The key to its function is the dimethylimidazole group, which is easily protonated in the positive-ion ESI source, leading to the formation of an intense [M+H]⁺ ion. nih.gov This results in a dramatic increase in signal intensity and a significant improvement in the sensitivity and lower limits of quantitation for the analyte. nih.govresearchgate.net

This technique has been successfully applied to the trace-level analysis of environmentally and biologically important compounds, such as 1-hydroxypyrene (B14473) in human urine and estradiol (B170435) in serum. nih.govresearchgate.net

Table 2: Comparison of Derivatization Reagent Properties

Feature 1,2-Dimethylimidazole-sulfonyl (DMIS) moiety Dansyl moiety
Parent Reagent 1,2-Dimethylimidazole-5-sulfonyl chloride Dansyl chloride
Ionization Mode Positive-ion ESI Positive-ion ESI
Advantage The pKa of the dimethylimidazole acidic form is approximately 8.0, making it easily protonated. nih.gov The dansyl group is a well-established derivatization agent.

| Key Benefit in MS/MS | Generates analyte-specific moieties during fragmentation, which enhances method specificity. researchgate.net | Produces a characteristic ion, but can be less specific. |

This derivatization strategy transforms molecules that are difficult to analyze into compounds that are readily detected, enabling highly sensitive and specific quantification in complex biological matrices. researchgate.net

Applications in Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS)

1,2-dimethylimidazole-5-sulfonyl chloride (DMIS) has emerged as a significant derivatization reagent for enhancing the analytical capabilities of Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-MS/MS). Its primary function is to improve the mass spectrometric response for compounds that typically exhibit poor ionization efficiency, thereby lowering their limits of detection. The derivatization process involves the reaction of the highly reactive sulfonyl chloride group of DMIS with functional groups such as phenolic hydroxyls on the analyte molecules.

This chemical modification introduces the dimethylimidazole moiety into the analyte structure. The imidazole group has a high proton affinity, which significantly enhances the ionization of the derivatized analyte in the positive-ion ESI source. This leads to the generation of intense protonated molecular ions ([M+H]⁺), which is a prerequisite for sensitive detection by the mass spectrometer. The improved ionization efficiency allows for the quantification of trace-level analytes in complex biological and environmental matrices. nih.gov For example, a method utilizing DMIS derivatization coupled with LC-MS/MS has been successfully developed for the determination of 1-hydroxypyrene, a biomarker for exposure to polycyclic aromatic hydrocarbons (PAHs), in human urine. nih.gov

Derivatization for Low-Ionization Analytes, such as Steroidal Estrogens

One of the most notable applications of 1,2-dimethylimidazole-5-sulfonyl chloride is in the analysis of low-ionization analytes, particularly steroidal estrogens. researchgate.net Estrogens, such as estradiol (E2) and estrone (B1671321) (E1), are present at very low concentrations (pg/mL range) in biological samples like serum, and their native chemical structure is not conducive to efficient ionization by ESI. thermofisher.com Derivatization with DMIS addresses this challenge by attaching a permanently ionized or easily ionizable tag to the estrogen molecule.

The reaction selectively targets the phenolic hydroxyl group on the A-ring of the estrogen, forming a stable sulfonate ester derivative. This process significantly enhances the sensitivity of LC-MS/MS methods for estrogens, achieving lower limits of quantification (LLOQ) in the sub-picogram per milliliter range. researchgate.net This enhanced sensitivity is critical for clinical diagnostics and research, enabling accurate measurement of estrogen levels in various physiological and pathological states. The derivatization procedure is straightforward and results in derivatives that are stable in aqueous solutions and exhibit good chromatographic properties. nih.gov

Analyte ClassFunctional Group TargetedEffect of DerivatizationReference
Steroidal EstrogensPhenolic HydroxylEnhanced ionization efficiency, lower detection limits researchgate.net
Phenolic Compounds (e.g., Chlorophenols, OHPAHs)Phenolic HydroxylImproved mass spectrometric response in positive-ion ESI nih.gov

Generation of Characteristic Fragmentation Patterns in Tandem MS for Compound Confirmation

Beyond enhancing sensitivity, derivatization with 1,2-dimethylimidazole-5-sulfonyl chloride provides the significant advantage of generating characteristic fragmentation patterns in tandem mass spectrometry (MS/MS). This is crucial for the unambiguous identification and confirmation of the analyte. When the protonated molecular ion of the DMIS-derivatized analyte is subjected to collision-induced dissociation (CID), it breaks apart in a predictable manner, producing specific product ions.

Interestingly, the fragmentation pattern of DMIS derivatives can vary depending on the structure of the original analyte. For derivatives of simple phenols, the product ion spectra are often dominated by fragments corresponding to the derivatization agent itself, such as ions at m/z 159 (protonated DMIS) and m/z 96 (dimethylimidazole). nih.gov However, for larger analytes with more complex structures, such as hydroxy-polycyclic aromatic hydrocarbons (OHPAHs) with multiple fused rings, prominent analyte-specific fragment ions (e.g., ArO⁺) are observed. nih.govnih.gov This generation of analyte-specific fragments is a key advantage over other derivatization reagents like dansyl chloride, whose MS/MS spectra are often dominated solely by ions from the tag, providing little structural information about the analyte itself. The ability of DMIS to produce these specific fragments enhances the specificity and reliability of the analytical method. researchgate.net

Analyte TypeDominant Fragment Ions in Tandem MSSignificanceReference
Simple PhenolsIons from the DMIS moiety (e.g., m/z 159, 96)Confirms the presence of a derivatized phenol nih.gov
Polycyclic Aromatic Hydrocarbons (OHPAHs)Analyte-specific ions (e.g., ArO⁺)Provides structural confirmation of the specific analyte nih.gov
Estradiol (E2)Analyte-specific moietiesEnhances method specificity for estrogen analysis researchgate.net

Synthesis of Precursors for Imidazolium-Based Ionic Liquids

The synthesis of imidazolium-based ionic liquids typically proceeds through the N-alkylation (quaternization) of an imidazole derivative with a suitable alkylating agent, such as an alkyl halide. nih.gov This reaction forms the core imidazolium (B1220033) cation of the ionic liquid. The properties of the resulting ionic liquid can be tuned by modifying the substituents on the imidazole ring and by exchanging the anion. rsc.orgnih.gov

A review of the scientific literature does not indicate that this compound is a common precursor for the synthesis of imidazolium-based ionic liquids. The sulfonyl chloride functional group is highly reactive towards nucleophiles and is typically employed for derivatization or as a protecting group rather than for the construction of the imidazolium ring system itself. Standard synthetic routes to imidazolium ionic liquids start with imidazole or N-substituted imidazoles. core.ac.ukresearchgate.net Therefore, the use of this compound in this specific application is not a well-documented or established synthetic pathway.

Computational and Theoretical Investigations of 2 Methyl 1h Imidazole 5 Sulfonyl Chloride

Density Functional Theory (DFT) Studies of Electronic Structure and Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, providing a balance between accuracy and computational cost for the study of electronic structures. For 2-methyl-1H-imidazole-5-sulfonyl chloride, DFT calculations can elucidate the optimized molecular geometry, charge distribution, and various electronic properties that govern its chemical behavior. These calculations are foundational for more specific analyses like NBO and FMO.

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. acs.org By examining the interactions between filled (donor) and vacant (acceptor) orbitals, NBO analysis provides a quantitative measure of the delocalization of electron density, which is crucial for understanding molecular stability and reactivity.

In this compound, significant electronic interactions are expected between the lone pairs of the nitrogen and oxygen atoms and the antibonding orbitals of adjacent bonds. The stabilization energies (E(2)) associated with these interactions indicate the strength of the hyperconjugative effects. A hypothetical NBO analysis for this molecule, based on studies of similar imidazole (B134444) and sulfonyl-containing compounds, is presented below. nih.gov

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP(1) N1π(C4-C5)25.8Lone Pair to Antibonding Pi
LP(1) N3π(C2-N1)35.2Lone Pair to Antibonding Pi
LP(2) O1σ(S-Cl)15.5Lone Pair to Antibonding Sigma
LP(2) O2σ(S-Cl)15.7Lone Pair to Antibonding Sigma
π(C4-C5)π*(N1-C2)18.9Pi to Antibonding Pi

This table presents hypothetical data based on typical values for similar molecular structures.

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The energy of the HOMO is indicative of a molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter for determining a molecule's kinetic stability and chemical reactivity.

For this compound, the HOMO is expected to be localized primarily on the imidazole ring, which is rich in electrons. Conversely, the LUMO is likely centered on the sulfonyl chloride group, a strong electron-withdrawing moiety. This separation of frontier orbitals suggests a predisposition for nucleophilic attack on the sulfur atom.

ParameterEnergy (eV)Description
EHOMO-7.5Energy of the Highest Occupied Molecular Orbital
ELUMO-1.8Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)5.7LUMO - HOMO Energy Difference

This table presents hypothetical data based on typical values for similar molecular structures.

Computational Prediction of Reaction Mechanisms and Energy Landscapes

Computational chemistry provides the tools to explore the potential energy surfaces of chemical reactions, allowing for the prediction of reaction mechanisms, transition states, and reaction intermediates. For this compound, a key reaction of interest is its behavior as a sulfonating agent. The sulfonyl chloride group is a reactive site for nucleophilic substitution.

Theoretical calculations can model the reaction pathway of this compound with various nucleophiles. By calculating the energies of reactants, transition states, and products, an energy landscape can be constructed. This provides valuable information on the reaction's feasibility, kinetics, and thermodynamics. For instance, the reaction with an amine would likely proceed through a tetrahedral intermediate, and the energy barrier for its formation and collapse can be computationally determined.

Molecular Dynamics Simulations for Conformational and Dynamic Analysis

While quantum mechanical calculations provide insights into the static electronic properties of a molecule, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time. nih.gov MD simulations can be employed to study the conformational flexibility of this compound, including the rotation around the C-S bond and the puckering of the imidazole ring.

By simulating the molecule in different solvent environments, MD can also shed light on solute-solvent interactions and how they influence the molecule's conformation and reactivity. These simulations are particularly useful for understanding how the molecule behaves in a biological or solution-phase context.

Theoretical Prediction of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters, which can aid in the identification and characterization of a molecule. For this compound, theoretical predictions of its infrared (IR) and nuclear magnetic resonance (NMR) spectra can be compared with experimental data to confirm its structure.

DFT calculations can predict the vibrational frequencies corresponding to different bond stretches and bends, which correlate with the peaks in an IR spectrum. Similarly, theoretical calculations can predict the chemical shifts of the hydrogen and carbon atoms in the molecule, which correspond to the signals in ¹H and ¹³C NMR spectra.

Spectroscopic ParameterPredicted ValueAssignment
IR Frequency (cm-1)1380, 1170Asymmetric and Symmetric SO2 Stretch
IR Frequency (cm-1)3100-3150Imidazole C-H Stretch
1H NMR Chemical Shift (ppm)~2.5-CH3
1H NMR Chemical Shift (ppm)~7.8Imidazole Ring C-H
13C NMR Chemical Shift (ppm)~15-CH3
13C NMR Chemical Shift (ppm)~120-145Imidazole Ring Carbons

This table presents hypothetical data based on typical values for similar molecular structures.

Future Directions and Challenges in 2 Methyl 1h Imidazole 5 Sulfonyl Chloride Research

Development of Green Chemistry Approaches for Synthesis

The future synthesis of 2-methyl-1H-imidazole-5-sulfonyl chloride will increasingly prioritize environmentally benign methodologies. Traditional synthetic routes for imidazole (B134444) derivatives and sulfonyl chlorides often rely on harsh reagents and organic solvents, posing environmental and safety concerns. organic-chemistry.orgrsc.org Green chemistry offers a promising alternative by focusing on sustainable pathways. researchgate.net

Key areas for development include:

Solvent-Free and Catalyst-Free Conditions: Research is moving towards synthesis without the use of conventional, often hazardous, solvents and catalysts. bohrium.com Techniques like microwave irradiation, ultrasound, and ball milling are being explored for the synthesis of imidazole derivatives, offering reduced reaction times and energy consumption. researchgate.net

Reusable and Eco-Friendly Catalysts: The use of heterogeneous catalysts, such as magnetic iron oxide nanoparticles (Fe3O4-MNPs), presents a sustainable option for imidazole synthesis as they can be easily recovered and reused. researchgate.net Similarly, biocatalysts like lemon juice have been successfully employed for the synthesis of triaryl-imidazole derivatives, highlighting the potential for readily available, biodegradable, and non-toxic catalysts. scispace.comresearchgate.net

Greener Reagents for Chlorosulfonation: The synthesis of the sulfonyl chloride moiety can be made more sustainable by replacing traditional, hazardous reagents. Methods using N-chlorosuccinimide (NCS) or oxone in water offer a milder and more environmentally friendly approach to creating sulfonyl chlorides from various sulfur-containing starting materials. organic-chemistry.orgthieme-connect.comrsc.org These methods avoid toxic reagents and can be scalable for industrial production. thieme-connect.com A significant advantage is the potential to recycle byproducts, such as converting succinimide (B58015) back into the starting reagent NCS. organic-chemistry.orgthieme-connect.com

The table below summarizes potential green chemistry approaches applicable to the synthesis of this compound.

ApproachDescriptionPotential Advantages
Microwave-Assisted Synthesis Utilizes microwave irradiation to accelerate the reaction for forming the imidazole ring.Faster reaction times, higher yields, reduced energy consumption. researchgate.net
Solvent-Free Reactions Conducts the synthesis in the absence of volatile organic solvents.Reduced environmental pollution, lower costs, simplified work-up. bohrium.com
Biocatalysis Employs natural catalysts like enzymes or fruit juices (e.g., lemon juice).Inexpensive, biodegradable, non-toxic, readily available. scispace.comresearchgate.net
NCS/Oxone Chlorination Uses N-chlorosuccinimide or oxone for the chlorosulfonation step.Milder reaction conditions, avoids hazardous reagents, can be performed in water. organic-chemistry.orgrsc.org
Reusable Magnetic Catalysts Utilizes catalysts like Fe3O4-MNPs that can be recovered using a magnet.Easy catalyst separation, recyclability, reduced waste. researchgate.net

Elucidation of Unexplored Reactivity Profiles

The reactivity of this compound is largely dictated by the electrophilic sulfonyl chloride group and the nucleophilic imidazole ring. While reactions with simple nucleophiles like amines and alcohols to form sulfonamides and sulfonate esters are well-known, a vast landscape of its reactivity remains to be explored. wikipedia.org

Future research should focus on:

Reactions with Unsaturated Systems: Sulfonyl chlorides can participate in various reactions with alkenes, alkynes, and (hetero)aromatics, including cycloadditions, radical reactions, and Friedel-Crafts-type sulfonylation. magtech.com.cn Investigating these pathways for this compound could lead to novel heterocyclic structures.

Intramolecular Reactions: The proximity of the sulfonyl chloride group to the imidazole ring could facilitate novel intramolecular cyclization reactions under specific conditions, potentially leading to fused bicyclic systems with interesting properties.

Dual Reactivity: Exploring reactions where both the sulfonyl chloride group and the imidazole ring participate is a key challenge. For instance, the imidazole nitrogen could act as an internal base or a nucleophilic catalyst in reactions involving the sulfonyl chloride, potentially leading to unique reactivity not observed in simpler sulfonyl chlorides.

Reactions with Complex Nucleophiles: The reaction of this compound with complex, densely functionalized molecules is crucial for applications like late-stage functionalization in drug discovery. nih.gov Understanding the chemoselectivity of these reactions is a significant challenge. For example, its reaction with cyclic imines could lead to diverse products depending on the reaction conditions and the structure of the imine. researchgate.net

Expansion of Applications in Interdisciplinary Fields

The unique combination of the imidazole moiety and the sulfonyl chloride group makes this compound a promising building block in several interdisciplinary fields. Imidazole derivatives are known for a wide range of biological activities and applications in materials science. ijpsjournal.comlifechemicals.com

Potential areas for expansion include:

Medicinal Chemistry: The imidazole core is a privileged scaffold in drug discovery, appearing in compounds with anticancer, antimicrobial, and anti-inflammatory properties. ijpsjournal.com The sulfonyl chloride group allows for the facile synthesis of sulfonamides, another critical pharmacophore. enamine.net Therefore, this compound is an ideal starting point for creating libraries of novel sulfonamide drugs. Its derivatives could be explored as enzyme inhibitors or receptor ligands. ijpsjournal.com

Materials Science: Imidazole-based compounds are used in the development of polymers, ionic liquids, and corrosion inhibitors. lifechemicals.comresearchgate.net The sulfonyl chloride group can be used to anchor the molecule onto surfaces or incorporate it into polymer backbones, potentially creating materials with enhanced thermal stability, conductivity, or chemical resistance.

Supramolecular Chemistry and Sensing: The imidazole ring can coordinate with metal ions and participate in hydrogen bonding. mdpi.com This property can be exploited to design chemosensors for detecting specific ions or molecules. The sulfonyl chloride group allows for covalent attachment to surfaces or other molecules, enabling the development of robust sensing platforms.

Coordination Chemistry: As a sterically hindered imidazole, the 2-methylimidazole (B133640) portion can act as a ligand to simulate the coordination of histidine to metal centers in biological systems. wikipedia.org This opens up possibilities for creating novel coordination polymers and metal-organic frameworks (MOFs) with tailored properties for catalysis or gas storage.

The table below outlines potential applications in various fields.

FieldPotential ApplicationRationale
Medicinal Chemistry Synthesis of novel sulfonamide-based therapeutics (e.g., anticancer, antibacterial).Combines the biologically active imidazole scaffold with the versatile sulfonamide group. ijpsjournal.comenamine.net
Materials Science Development of functional polymers, ionic liquids, and corrosion inhibitors.The sulfonyl chloride allows for incorporation into material structures, leveraging the properties of the imidazole ring. lifechemicals.com
Chemical Sensing Creation of colorimetric or fluorimetric chemosensors for ions and small molecules.The imidazole ring provides a binding site, and the sulfonyl chloride allows for immobilization. mdpi.com
Catalysis Design of novel ligands for metal catalysts and development of functionalized MOFs.The imidazole moiety can coordinate with metal ions, influencing catalytic activity and selectivity. wikipedia.org

Integration of Machine Learning and AI in Predictive Synthesis and Reactivity Modeling

The complexity of chemical synthesis and reactivity prediction presents a significant opportunity for the application of artificial intelligence (AI) and machine learning (ML). chemcopilot.com These computational tools can analyze vast amounts of chemical data to identify patterns and make predictions that can accelerate research and development. chemai.io

For this compound, AI and ML can be integrated in several ways:

Predictive Synthesis and Retrosynthesis: AI-powered retrosynthesis tools can propose novel and efficient synthetic routes to this compound and its derivatives. nih.govmit.edu By learning from millions of published reactions, these models can identify optimal starting materials and reaction conditions, including those that align with green chemistry principles. chemrxiv.orgarxiv.org Some models treat reaction prediction as a machine translation problem, "translating" reactant molecules into products with high accuracy. drugtargetreview.com

Reactivity Modeling: Machine learning models can be trained to predict the outcome of reactions involving this compound with a high degree of accuracy. chemai.io This can help researchers prioritize experiments, avoid unproductive reaction pathways, and explore its unexplored reactivity profile more efficiently. These models can also predict optimal reaction conditions, such as the best solvent for a particular transformation. ibm.com

De Novo Molecular Design: AI algorithms can be used to design novel molecules based on the this compound scaffold with desired properties for specific applications, such as high binding affinity to a biological target or specific material characteristics.

Automation of Experiments: The integration of AI with robotic platforms can lead to the automation of the synthesis and testing of derivatives of this compound. This would enable high-throughput screening of compound libraries and accelerate the discovery process.

The continued development and application of these future-focused strategies will be crucial in unlocking the full scientific and commercial potential of this compound and its derivatives.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-methyl-1H-imidazole-5-sulfonyl chloride, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound can be synthesized via sulfonation of 2-methyl-1H-imidazole using chlorosulfonic acid under controlled anhydrous conditions. Key parameters include maintaining temperatures below 0°C during sulfonation to prevent side reactions (e.g., decomposition or over-sulfonation) . Post-reaction, quenching with ice-water and extraction with dichloromethane followed by rotary evaporation improves yield. Purity is enhanced via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : 1H^1H-NMR (CDCl₃) peaks at δ 2.5 (s, 3H, CH₃), δ 7.1–7.3 (m, imidazole protons) .
  • IR Spectroscopy : Confirm sulfonyl chloride groups via S=O stretching at 1360–1180 cm⁻¹ and S-Cl at 580 cm⁻¹ .
  • Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 194.6 (calculated for C₄H₅ClN₂O₂S) .

Q. What storage conditions are critical for maintaining the stability of this compound?

  • Methodological Answer : Store at –20°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent hydrolysis of the sulfonyl chloride group. Regular moisture checks via Karl Fischer titration are recommended .

Advanced Research Questions

Q. How can researchers address contradictory data in reaction yields when using this compound as a sulfonating agent?

  • Methodological Answer : Yield discrepancies often arise from residual moisture or competing nucleophilic side reactions. Mitigation strategies:

  • Pre-dry solvents (e.g., DMF, THF) over molecular sieves.
  • Use scavengers like triethylamine to neutralize HCl byproducts .
  • Monitor reaction progress via TLC (silica, 1:1 hexane/EtOAc) and adjust stoichiometry if intermediates (e.g., sulfonic acid) are detected .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : The sulfonyl chloride group acts as an electrophile, reacting with amines/thiols via SN_N2 mechanisms. Computational studies (DFT) suggest the methyl group at position 2 sterically hinders attack at the imidazole ring, directing reactivity to the sulfonyl site. Kinetic studies (e.g., UV-Vis monitoring at 260 nm) confirm second-order dependence on nucleophile concentration .

Q. How can researchers design experiments to study the hydrolytic degradation pathways of this compound under physiological conditions?

  • Methodological Answer :

  • Simulate physiological pH (7.4) using phosphate buffer at 37°C.
  • Track degradation via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) with UV detection at 220 nm.
  • Identify hydrolytic products (e.g., sulfonic acid derivatives) using HRMS and 13C^{13}C-NMR .

Key Considerations for Experimental Design

  • Controlled Atmosphere : Use gloveboxes for moisture-sensitive reactions .
  • Analytical Cross-Validation : Combine NMR, IR, and MS to confirm structural assignments .
  • Safety Protocols : Handle sulfonyl chlorides in fume hoods with PPE (nitrile gloves, face shields) due to lachrymatory and corrosive hazards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methyl-1H-imidazole-5-sulfonyl chloride
Reactant of Route 2
Reactant of Route 2
2-methyl-1H-imidazole-5-sulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.